molecular formula Cl4HgK2 B1603893 dipotassium;tetrachloromercury(2-) CAS No. 20582-71-2

dipotassium;tetrachloromercury(2-)

Cat. No.: B1603893
CAS No.: 20582-71-2
M. Wt: 420.6 g/mol
InChI Key: SDRVPGLJKXQLQX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium tetrachloromercury(2−), with the hypothetical formula K₂[HgCl₄], is a coordination compound where mercury(II) is coordinated by four chloride ions, forming a tetrahedral complex anion. Two potassium cations balance the charge. These compounds are typically synthesized by reacting mercury(II) salts with excess potassium halides or pseudohalides.

Key properties inferred from analogs:

  • Stability: Mercury(II) complexes with stronger field ligands (e.g., cyanide) are more stable than those with weaker ligands (e.g., chloride) due to stronger metal-ligand bonding .
  • Toxicity: All mercury compounds are toxic, but the ligand type influences bioavailability. Chloride-based complexes may release Hg²⁺ ions in aqueous environments, posing environmental and health risks .

Properties

IUPAC Name

dipotassium;tetrachloromercury(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Hg.2K/h4*1H;;;/q;;;;+2;2*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVPGLJKXQLQX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Hg-2](Cl)(Cl)Cl.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4HgK2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20582-71-2
Record name Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dipotassium;tetrachloromercury(2-) typically involves the reaction of mercuric chloride (HgCl2) with potassium chloride (KCl) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the careful mixing of mercuric chloride and potassium chloride in large reactors, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: dipotassium;tetrachloromercury(2-) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

dipotassium;tetrachloromercury(2-) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium;tetrachloromercury(2-) involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the coordination of the tetrachloromercurate(II) anion with specific biological molecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context .

Comparison with Similar Compounds

Ligand-Based Comparisons

Property K₂[HgCl₄] (hypothetical) K₂[HgI₄] K₂[Hg(CN)₄]
Molecular Formula K₂HgCl₄ K₂HgI₄ K₂Hg(CN)₄
Molecular Weight ~342.2 g/mol (calculated) 786.4 g/mol 382.85 g/mol
Ligand Type Chloride (weaker field) Iodide (intermediate) Cyanide (stronger field)
Coordination Geometry Tetrahedral Tetrahedral Tetrahedral
CAS Number N/A 7783-33-7 591-89-9
Applications Potential catalyst/precursor Laboratory reagent Analytical reagent, synthetic chemistry

Key Findings :

  • Stability: Cyanide ligands form the most stable complexes due to strong σ-donor and π-acceptor properties, while chloride-based complexes are less stable and more prone to dissociation .
  • Solubility : K₂[HgI₄] is sparingly soluble in cold water but dissolves in hot water, whereas K₂[Hg(CN)₄] is highly soluble due to cyanide’s hydrophilicity . Chloride analogs likely exhibit moderate solubility.

Toxicity and Regulatory Considerations

  • K₂[HgCl₄]: Potential release of Hg²⁺ ions raises concerns similar to other mercury(II) salts, which are classified as acutely toxic (H300/H310/H330) and environmentally hazardous (H400) .
  • K₂[HgI₄] : Less labile than chloride analogs but still toxic; regulated under hazardous substance lists (e.g., EINECS 231-990-4) .
  • K₂[Hg(CN)₄] : Dual toxicity from mercury and cyanide ions; strictly regulated in industrial settings .

Regulatory Cross-Referencing :
Grouping and read-across strategies (per EU REACH) allow extrapolation of toxicity data from similar mercury compounds, though ligand-specific differences (e.g., bioavailability of Hg²⁺ vs. CN⁻) require careful evaluation .

Challenges :

  • Purity : Trace fluoride impurities (e.g., in K₂HPO₄) can interfere with synthesis, necessitating high-grade reagents .
  • Handling : Mercury compounds require stringent safety protocols, including PPE and waste containment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.